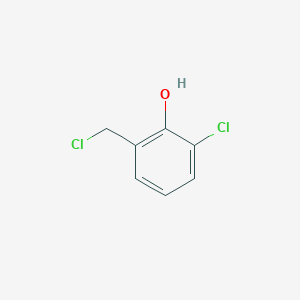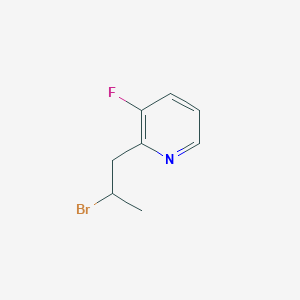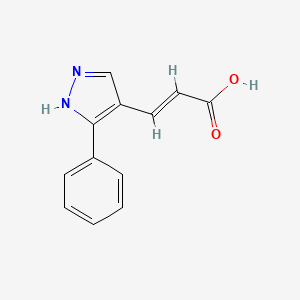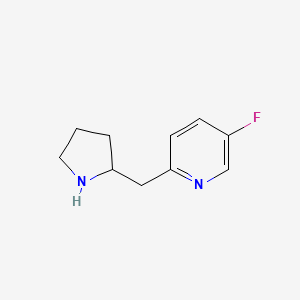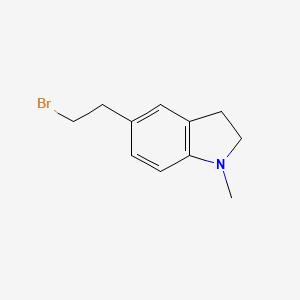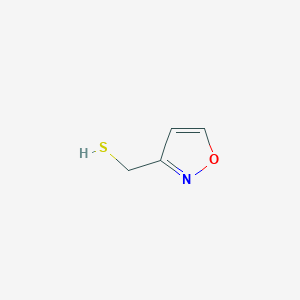
(1,2-Oxazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Oxazol-3-yl)methanethiol is a heterocyclic compound with the molecular formula C4H5NOS It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which leads to the formation of the oxazole ring . The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1,2-Oxazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives
Scientific Research Applications
(1,2-Oxazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of (1,2-Oxazol-3-yl)methanethiol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Isoxazole derivatives: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, leading to different chemical properties.
Properties
Molecular Formula |
C4H5NOS |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2-oxazol-3-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-2-6-5-4/h1-2,7H,3H2 |
InChI Key |
GUJJKIYTFAFPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


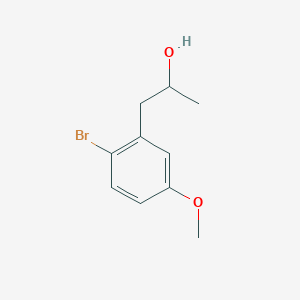
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
